molecular formula C11H26Si B3051519 Trimethyl(octyl)silane CAS No. 3429-76-3

Trimethyl(octyl)silane

Cat. No.: B3051519
CAS No.: 3429-76-3
M. Wt: 186.41 g/mol
InChI Key: OYOGCAUNFUJOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(octyl)silane is an organosilicon compound with the molecular formula C11H26Si . It is a member of the silane family, characterized by a silicon atom bonded to organic groups. This compound is known for its hydrophobic properties and is widely used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(octyl)silane can be synthesized through the reaction of octylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The general reaction is as follows:

C8H17MgBr+ClSi(CH3)3C8H17Si(CH3)3+MgBrCl\text{C8H17MgBr} + \text{ClSi(CH3)3} \rightarrow \text{C8H17Si(CH3)3} + \text{MgBrCl} C8H17MgBr+ClSi(CH3)3→C8H17Si(CH3)3+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves the direct reaction of octylsilane with trimethylchlorosilane in the presence of a catalyst. This method ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form silanols and siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The compound can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or ozone can be used under controlled conditions.

    Reduction: Hydride donors like lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products:

    Oxidation: Silanols and siloxanes.

    Reduction: Simpler silanes.

    Substitution: Various organosilicon compounds depending on the substituent introduced.

Scientific Research Applications

Trimethyl(octyl)silane has diverse applications in scientific research:

    Chemistry: Used as a hydrophobic agent in surface modification and as a reagent in organic synthesis.

    Biology: Employed in the functionalization of biomolecules for improved stability and interaction.

    Medicine: Utilized in drug delivery systems to enhance the hydrophobicity of therapeutic agents.

    Industry: Applied in the production of coatings, adhesives, and sealants to impart water-repellent properties.

Mechanism of Action

The primary mechanism of action of trimethyl(octyl)silane involves its ability to form strong bonds with organic and inorganic surfaces, thereby modifying their properties. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating various chemical transformations. The hydrophobic nature of the compound is attributed to the presence of the octyl group, which repels water molecules.

Comparison with Similar Compounds

  • Trimethoxy(octyl)silane
  • Trimethoxy(octadecyl)silane
  • Triethoxy(octyl)silane

Comparison: Trimethyl(octyl)silane is unique due to its specific combination of hydrophobicity and reactivity. Compared to trimethoxy(octyl)silane and triethoxy(octyl)silane, it has a higher degree of hydrophobicity due to the presence of three methyl groups. Trimethoxy(octadecyl)silane, on the other hand, has a longer alkyl chain, which provides even greater hydrophobicity but may reduce its reactivity in certain applications.

Properties

IUPAC Name

trimethyl(octyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26Si/c1-5-6-7-8-9-10-11-12(2,3)4/h5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOGCAUNFUJOMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40296006
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3429-76-3
Record name NSC106792
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106792
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimethyl(octyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40296006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimethyl(octyl)silane
Reactant of Route 2
Reactant of Route 2
Trimethyl(octyl)silane
Reactant of Route 3
Reactant of Route 3
Trimethyl(octyl)silane
Reactant of Route 4
Reactant of Route 4
Trimethyl(octyl)silane
Reactant of Route 5
Reactant of Route 5
Trimethyl(octyl)silane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Trimethyl(octyl)silane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.